2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a microtubule-active agent, showing promise in the treatment of diseases such as human African trypanosomiasis.
Biological Research: It has been investigated for its inhibitory activity against various enzymes and receptors, making it a valuable tool in biochemical studies.
Materials Science: The compound has been used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as tubulin. The compound promotes tubulin polymerization but does not bind competitively with paclitaxel. Instead, it inhibits the binding of vinca alkaloids to tubulin, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazole ring structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and its ability to promote tubulin polymerization without competing with paclitaxel. This distinct mechanism of action sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H18N6O/c1-2-9-7-10(19)18-11(14-9)15-12(16-18)17-5-3-8(13)4-6-17/h7-8H,2-6,13H2,1H3,(H,14,15,16) |
InChI Key |
UNTFFSGCYAGRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)N3CCC(CC3)N |
Origin of Product |
United States |
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